4-Hydroxy alverine-d5 (hydrochloride)
CAS No.:
Cat. No.: VC16669389
Molecular Formula: C20H28ClNO
Molecular Weight: 338.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H28ClNO |
|---|---|
| Molecular Weight | 338.9 g/mol |
| IUPAC Name | 4-[3-[1,1,2,2,2-pentadeuterioethyl(3-phenylpropyl)amino]propyl]phenol;hydrochloride |
| Standard InChI | InChI=1S/C20H27NO.ClH/c1-2-21(16-6-10-18-8-4-3-5-9-18)17-7-11-19-12-14-20(22)15-13-19;/h3-5,8-9,12-15,22H,2,6-7,10-11,16-17H2,1H3;1H/i1D3,2D2; |
| Standard InChI Key | HKATVBNTBLDHMX-LUIAAVAXSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])N(CCCC1=CC=CC=C1)CCCC2=CC=C(C=C2)O.Cl |
| Canonical SMILES | CCN(CCCC1=CC=CC=C1)CCCC2=CC=C(C=C2)O.Cl |
Introduction
Chemical Structure and Deuteration
Molecular Composition
4-Hydroxy alverine-d5 (hydrochloride) is chemically designated as 4-(3-((3-(Phenyl-d5)propyl)amino)propyl)phenol hydrochloride. The deuterium atoms replace five hydrogen atoms on the phenyl ring, enhancing molecular stability without altering pharmacological activity . This isotopic labeling facilitates distinction between endogenous and exogenous compounds in mass spectrometry, crucial for metabolic studies.
Role of Deuteration
Deuteration modifies the compound’s physical properties, such as bond dissociation energy, which can slow metabolic degradation. This property is exploited in tracer studies to monitor the hydroxylation of alverine, a process pivotal to its spasmolytic effects . The hydrochloride salt improves aqueous solubility, ensuring consistent bioavailability in experimental models.
Pharmacokinetic Profile
Absorption and Metabolism
Following oral administration of alverine citrate, 4-hydroxy alverine-d5 is rapidly formed via hepatic hydroxylation. In a single-dose study, median time to peak plasma concentration (T<sub>max</sub>) for the parent drug and its metabolites was 0.75–1.00 hours, indicating swift absorption and metabolism . The deuterated analog mirrors these kinetics, with its stability allowing precise measurement of metabolic flux.
Systemic Exposure and Variability
Pharmacokinetic data from 12 healthy volunteers revealed marked variability in alverine hydroxylation (Table 1). Two subjects exhibited 122- to 199-fold higher systemic exposure to unchanged alverine, identifying them as "poor hydroxylators" . This polymorphism underscores the importance of 4-hydroxy alverine-d5 in elucidating genetic or enzymatic influences on drug response.
Table 1: Pharmacokinetic Parameters of Alverine and Metabolites
| Parameter | Alverine | 4-Hydroxy Alverine | 4-Hydroxy Alverine Glucuronide | N-Desethyl Alverine |
|---|---|---|---|---|
| C<sub>max</sub> (pg/ml) | 12,967 | 2,871 | 752,123 | 4,329 |
| AUC<sub>0-t</sub> (pg/ml·h) | 64,743 | 15,336 | 1,996,700 | 51,746 |
| t<sub>½</sub> (h) | 16.52 | 15.37 | 8.42 | 8.37 |
Source: Adapted from PMC7855969
Analytical Methodologies
HPLC-MS/MS Protocols
Two validated methods quantified alverine metabolites in human plasma:
-
Method A: Simultaneously detected alverine, 4-hydroxy alverine, and N-desethyl alverine using a Discovery C18 column and ammonium formate/acetonitrile mobile phase .
-
Method B: Measured 4-hydroxy alverine glucuronide with a similar setup, achieving a 3.5-minute run time . Deuterated internal standards (e.g., d5-alverine) corrected for matrix effects, ensuring precision (CV <15%).
Interconversion Testing
Metabolic Pathways and Biological Activity
Hydroxylation and Glucuronidation
Alverine undergoes primary metabolism via CYP450-mediated hydroxylation to form 4-hydroxy alverine, which is subsequently glucuronidated. The deuterated analog’s inertness toward further metabolism allows precise tracking of these steps. Glucuronidation, a high-capacity pathway, accounted for 94% of total circulating metabolites, highlighting its dominance in alverine clearance .
Mechanism of Action
4-Hydroxy alverine retains the spasmolytic activity of the parent drug, inhibiting phosphodiesterase (PDE) to elevate intracellular cAMP. This relaxes gastrointestinal smooth muscle, alleviating conditions like irritable bowel syndrome . The deuterated form’s pharmacological equivalence ensures its utility in mechanistic studies without confounding bioactivity.
Clinical and Research Implications
Genetic Polymorphism
The identification of poor hydroxylators (17% prevalence in Caucasians) suggests potential CYP2D6 or CYP3A4 genetic variants influencing alverine metabolism . This variability necessitates personalized dosing strategies to avoid subtherapeutic or toxic concentrations.
Bioequivalence Testing
Regulatory guidelines for generic alverine formulations should incorporate metabolite data, as 4-hydroxy alverine’s exposure correlates more closely with efficacy than the parent drug . The deuterated compound’s stability makes it indispensable in establishing in vitro-in vivo correlations (IVIVC).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume